2-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]indene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]indene-1,3-dione is a synthetic compound known for its diverse applications in scientific research and industry This compound is characterized by its unique chemical structure, which includes a pyrazole ring fused with an indene-1,3-dione moiety and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]indene-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with indene-1,3-dione under acidic conditions to yield the target compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Scientific Research Applications
2-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]indene-1,3-dione has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]indene-1,3-dione involves its interaction with specific molecular targets. For instance, its anticoagulant activity is mediated through the inhibition of vitamin K-mediated gamma-carboxylation of precursor proteins, preventing the formation of active procoagulation factors . This mechanism is similar to that of anisindione, highlighting its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Anisindione: A synthetic anticoagulant with a similar indene-1,3-dione structure.
Phenindione: Another anticoagulant with a related chemical structure and mechanism of action.
Indane-1,3-dione derivatives: A class of compounds with diverse applications in biosensing, bioactivity, and electronics.
Uniqueness
2-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]indene-1,3-dione stands out due to its unique combination of a pyrazole ring and an indene-1,3-dione moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-24-12-8-6-11(7-9-12)15-10-16(21-20-15)17-18(22)13-4-2-3-5-14(13)19(17)23/h2-9,15,17,20H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZUVBAZZGLWEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2)C3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.